molecular formula C11H8Cl2N4 B3154003 5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 76989-44-1

5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B3154003
CAS RN: 76989-44-1
M. Wt: 267.11 g/mol
InChI Key: BKNBNBMRHSAJTG-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the following structural formula: !Molecular Structure. It belongs to the class of 1,2,3-triazoles, which have gained significant interest in medicinal chemistry due to their stability, hydrogen bonding capabilities, and involvement in various biological interactions .


Synthesis Analysis

The synthesis of this compound involves a Cu(I)-catalyzed [3 + 2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates. The reaction yields the desired 1,2,3-triazole hybrid containing amine-ester functionality. Spectral techniques were employed to thoroughly characterize the synthesized triazoles .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile consists of a pyrazole ring with an amino group, a methyl group, and a cyano group attached. The dichlorophenyl substituent enhances its biological activity .


Chemical Reactions Analysis

The compound’s reactivity and potential chemical reactions depend on its functional groups. It may participate in nucleophilic substitutions, cyclizations, or other transformations typical of 1,2,3-triazoles. Further studies are needed to explore its reactivity with various reagents .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectral Data: Characterized using various techniques (e.g., NMR, IR, MS) .

properties

IUPAC Name

5-amino-1-(2,3-dichlorophenyl)-3-methylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4/c1-6-7(5-14)11(15)17(16-6)9-4-2-3-8(12)10(9)13/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNBNBMRHSAJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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